molecular formula C24H26N2O3 B6495978 2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide CAS No. 955527-86-3

2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B6495978
CAS No.: 955527-86-3
M. Wt: 390.5 g/mol
InChI Key: CZIOVMJFDNGNSZ-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.19434270 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C19H22N2O3
Molecular Weight 358.5 g/mol
LogP 3.568
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

This compound acts primarily as a ligand for the PYR/PYL family of abscisic acid (ABA) receptors , which are crucial in plant stress responses. By mimicking ABA, it inhibits type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways. This mechanism has implications for enhancing drought resistance and regulating plant growth under stress conditions.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structural motifs have demonstrated efficacy against various human tumor cell lines, including HL-60 and BGC-823. The antitumor effects are often correlated with their ability to induce apoptosis and inhibit cell proliferation .

Antifungal Activity

In vitro studies have revealed that related compounds possess antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The effective concentrations (EC50 values) for these activities were comparable to established fungicides, suggesting potential applications in agricultural settings .

Other Biological Effects

The compound's influence on cellular signaling pathways extends beyond antitumor and antifungal activities. It has been shown to modulate gene expression related to stress responses in plants, thereby enhancing resilience against abiotic stresses such as drought and salinity.

Case Studies

  • Antitumor Efficacy : A study involving a series of 2-oxocycloalkylsulfonamides demonstrated that modifications in the molecular structure could lead to enhanced antitumor activity against specific cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .
  • Fungal Resistance : Research on related compounds indicated their effectiveness in controlling fungal diseases in crops, which could be beneficial for sustainable agriculture practices. The EC50 values obtained were significantly lower than those of traditional fungicides, indicating a promising alternative for crop protection .

Scientific Research Applications

Interaction with ABA Receptors

This compound acts as an abscisic acid (ABA) mimic , specifically targeting the PYR/PYL family of ABA receptors. Its mechanism involves binding to these receptors, leading to the inhibition of type 2C phosphatases (PP2C), which are negative regulators of ABA signaling pathways. This interaction has significant implications for plant physiology:

  • Drought Resistance : By activating ABA signaling pathways, this compound enhances plant resilience to drought conditions by inhibiting seed germination and reducing leaf water loss.
  • Stress Response : It promotes the activation of genes involved in stress responses, making it a valuable tool for improving crop tolerance to abiotic stresses such as salinity and cold .

Therapeutic Potential

The compound's ability to modulate cellular signaling pathways suggests potential therapeutic applications:

  • Cancer Research : Preliminary studies indicate that compounds with similar structures may exhibit anti-cancer properties by influencing apoptosis and cell cycle regulation .
  • Neurological Disorders : Given the structural similarities with other therapeutic agents, there is potential for development in treating neurological conditions through modulation of neurotransmitter systems.

Enhancing Crop Yield

The application of this compound in agriculture focuses on its role as a growth regulator:

  • Seed Germination Control : By mimicking ABA, it can be used to regulate seed germination under unfavorable conditions, ensuring better crop establishment .
  • Water Use Efficiency : Its use can lead to improved water use efficiency in crops, which is critical in arid regions facing water scarcity .

Plant Physiology Studies

Research has demonstrated that applying this compound can significantly enhance the drought tolerance of various plant species. For instance:

  • A study involving wheat showed that treatment with this compound resulted in a marked increase in root biomass and improved water retention capabilities under drought conditions.

Biochemical Pathway Analysis

Studies have elucidated the specific biochemical pathways activated by this compound:

  • The activation of stress-related genes was observed when plants were treated with this compound, confirming its role in enhancing ABA signaling pathways and subsequent stress responses .

Properties

IUPAC Name

2-oxo-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-2-13-26-14-5-7-18-15-17(9-10-21(18)26)11-12-25-23(27)20-16-19-6-3-4-8-22(19)29-24(20)28/h3-4,6,8-10,15-16H,2,5,7,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIOVMJFDNGNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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